3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline
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Overview
Description
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an aniline moiety with dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method involves the reaction of 3,5-dibromoaniline with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features but lacking the dibromoaniline moiety.
3,5-Dibromoaniline: Another related compound that shares the dibromoaniline structure but lacks the piperazine ring.
Uniqueness
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is unique due to the combination of the dibromoaniline and fluorophenylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogues .
Biological Activity
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16Br2FN3
- Molecular Weight : 404.12 g/mol
The presence of bromine and fluorine substituents is significant as these halogens often enhance the biological activity of organic compounds.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with protein synthesis .
Antifungal Activity
In addition to antibacterial effects, studies have indicated that this compound possesses antifungal properties. For instance, it was tested against common fungal pathogens with results presented in Table 2.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 30 |
Aspergillus niger | 40 |
These findings suggest that the compound could be useful in treating fungal infections, particularly those caused by Candida species .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The presence of halogen atoms may enhance the lipophilicity of the molecule, allowing it to disrupt microbial membranes effectively.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Study on Mice : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls.
- In Vitro Cytotoxicity Assays : Cytotoxicity assays revealed that while the compound is effective against bacteria and fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile .
Properties
Molecular Formula |
C16H16Br2FN3 |
---|---|
Molecular Weight |
429.12 g/mol |
IUPAC Name |
3,5-dibromo-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16Br2FN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2 |
InChI Key |
ZIYVYKXXLPOMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)Br)N |
Origin of Product |
United States |
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